![molecular formula C12H21NO3 B13510396 Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)
Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C12H21NO3 . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres and low temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and the final spiro compound formation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
- Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness: Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including synthesis, pharmacological effects, and toxicity profiles.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.3 g/mol
- CAS Number : 1934865-39-0
- Melting Point : 74–77 °C
Synthesis
The synthesis of this compound has been documented through various methods, often involving multi-step reactions that include the formation of the spirocyclic structure. A notable synthetic route involves the use of bifunctional reagents that facilitate the formation of both the azaspiro and carboxylate functionalities .
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Results indicate a concentration-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- Mechanism of Action : The biological activity may be attributed to its ability to interfere with specific cellular pathways, although detailed mechanisms remain under investigation. Some studies indicate that it may modulate signaling pathways involved in cell survival and apoptosis .
Toxicity Profile
The toxicity of this compound has been assessed in various models:
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted by Pendergrass et al. (2024) demonstrated that at concentrations of 50 μM, this compound inhibited the growth of E. coli by approximately 70% compared to control groups.
-
Cancer Cell Line Study :
- In a separate investigation, the compound was tested against breast cancer cell lines (MCF7). At concentrations above 25 μM, significant reductions in cell viability were observed, suggesting a potential role in cancer therapy development.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as reductive amination or cyclization reactions. For example, methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate can be hydrogenated under a H₂ atmosphere (50 psi) with Raney Ni in methanol to form the spirocyclic structure . Reaction parameters like temperature (room temperature preferred for stability) and solvent choice (e.g., ethanol for recrystallization) critically affect yield and purity. Catalyst selection (e.g., Raney Ni) also impacts stereochemical outcomes .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethanol at 173 K reveal bond lengths (e.g., C–C = 0.004 Å) and conformational details (e.g., envelope conformations of five-membered rings). SHELX software (e.g., SHELXL) is used for refinement, with hydrogen atoms fixed geometrically and thermal parameters adjusted via Uiso values . SC-XRD also identifies intermolecular interactions, such as N–H···O hydrogen bonds forming 1D chains .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Refrigerate in tightly sealed containers to prevent moisture absorption or degradation .
- Spill Management : Use dry sand or alcohol-resistant foam for containment; avoid release into drains .
- Personal Protection : Wear nitrile gloves, respiratory masks, and flame-retardant lab coats to minimize exposure. Avoid skin/eye contact due to potential irritant properties .
- Decomposition Risks : Under fire conditions, hazardous gases (e.g., CO, NOₓ) may form; use self-contained breathing apparatus .
Advanced Research Questions
Q. How do substituent variations (e.g., trifluoromethyl or aminoethyl groups) impact the compound’s reactivity and biological activity?
- Methodological Answer : Substituents alter electronic and steric profiles. For example:
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, making derivatives like tert-butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate suitable for pharmacokinetic studies .
- Aminoethyl Groups : Introduce nucleophilic sites for conjugation (e.g., peptide coupling via HATU), enabling applications in drug discovery (e.g., sigma receptor ligands) .
- Analytical Tools : Use 1H/13C NMR (e.g., δ 7.44–7.36 ppm for benzoyl derivatives) and LC-MS to track substituent effects on reaction pathways .
Q. What computational approaches are used to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., glycosidases) or receptors (e.g., sigma-1) .
- Molecular Dynamics (MD) : Simulations in GROMACS assess conformational stability in aqueous environments, leveraging force fields (e.g., AMBER) parameterized for spirocyclic systems .
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives for synthesis .
Q. How can conflicting crystallographic data (e.g., bond angles vs. theoretical values) be resolved during structural analysis?
- Methodological Answer :
- Refinement Strategies : Use SHELXL to adjust thermal displacement parameters and validate hydrogen bonding networks (e.g., N–H···O distances ~2.8–3.0 Å) .
- Validation Tools : Check CIF files with PLATON or Mercury to identify outliers in bond angles/distances. Cross-validate with DFT calculations (e.g., Gaussian 16) for gas-phase geometry comparisons .
Q. What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) and identify volatile byproducts (e.g., CO, NOₓ) using coupled GC-MS .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or solubility across studies?
- Methodological Answer :
- Source Evaluation : Cross-check purity data (e.g., ≥95% by LC-MS) and crystallization solvents (e.g., ethanol vs. acetonitrile) .
- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate polymorphic or hydrate forms affecting physical properties .
Q. Why do some derivatives show unexpected biological activity despite structural similarity?
- Methodological Answer :
- Stereochemical Profiling : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity. Minor stereochemical differences (e.g., R vs. S configurations) can drastically alter target binding .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that reduce efficacy .
Properties
IUPAC Name |
tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(8-13)5-4-6-15-9-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZGMAAQHKFYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.